Cas no 10338-65-5 (4-(4-Methanesulfonylphenyl)morpholine)
4-(4-Methanesulfonylphenyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 4-(4-methanesulfonylphenyl)morpholine
- 4-(4-METHANESULFONYL-PHENYL)-MORPHOLINE
- MixCom4_000114
- 4-(4-methylsulfonylphenyl)morpholine
- Peakdale2_000425
- BBL104091
- STL557906
- IDI1_001858
- 4-[4-(methylsulfonyl)phenyl]morpholine
- 4-(4-Methanesulfonylphenyl)morpholine
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- MDL: MFCD03648543
- Inchi: 1S/C11H15NO3S/c1-16(13,14)11-4-2-10(3-5-11)12-6-8-15-9-7-12/h2-5H,6-9H2,1H3
- InChI Key: SZWGFBHKQBHORQ-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC(=CC=1)N1CCOCC1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 309
- XLogP3: 0.6
- Topological Polar Surface Area: 55
4-(4-Methanesulfonylphenyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB424971-1 g |
4-(4-Methanesulfonylphenyl)morpholine |
10338-65-5 | 1 g |
€594.80 | 2023-07-18 | ||
| abcr | AB424971-5 g |
4-(4-Methanesulfonylphenyl)morpholine |
10338-65-5 | 5 g |
€1,162.80 | 2023-07-18 | ||
| TRC | B485630-10mg |
4-(4-Methanesulfonylphenyl)morpholine |
10338-65-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B485630-50mg |
4-(4-Methanesulfonylphenyl)morpholine |
10338-65-5 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B485630-100mg |
4-(4-Methanesulfonylphenyl)morpholine |
10338-65-5 | 100mg |
$ 185.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198065-100mg |
4-(4-Methanesulfonylphenyl)morpholine |
10338-65-5 | 98% | 100mg |
¥3430 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198065-500mg |
4-(4-Methanesulfonylphenyl)morpholine |
10338-65-5 | 98% | 500mg |
¥8658 | 2023-04-17 | |
| abcr | AB424971-1g |
4-(4-Methanesulfonylphenyl)morpholine; . |
10338-65-5 | 1g |
€594.80 | 2025-04-22 | ||
| abcr | AB424971-5g |
4-(4-Methanesulfonylphenyl)morpholine; . |
10338-65-5 | 5g |
€1162.80 | 2025-04-22 | ||
| Key Organics Ltd | MS-20788-1g |
4-(4-Methanesulfonyl-phenyl)-morpholine |
10338-65-5 | >95% | 1g |
£325.00 | 2025-02-08 |
4-(4-Methanesulfonylphenyl)morpholine Suppliers
4-(4-Methanesulfonylphenyl)morpholine Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 4-(4-Methanesulfonylphenyl)morpholine
4-(4-Methanesulfonylphenyl)morpholine (CAS No. 10338-65-5): A Comprehensive Overview of Its Chemical Properties, Biological Activities, and Emerging Applications in Drug Development
4-(4-Methanesulfonylphenyl)morpholine, identified by the CAS No. 10338-65-5, is a structurally unique organic compound with significant relevance in medicinal chemistry and pharmacological research. This compound integrates a morpholine ring system with a para-methylsulfonyl benzene moiety, creating a scaffold that exhibits intriguing physicochemical properties and biological activities. Its molecular formula is C12H17NO3S, with a molecular weight of 267.3 g/mol, and it adopts a rigid conformation due to the planar aromatic ring attached to the flexible morpholine backbone.
The synthesis of 4-(4-methanesulfonylphenyl)morpholine typically involves nucleophilic substitution reactions or Suzuki-type cross-coupling strategies, depending on the desired purity and scale of production. Recent advancements in asymmetric synthesis have enabled enantioselective approaches to access chiral derivatives, expanding its utility in stereoselective drug design (Journal of Medicinal Chemistry, 2022). This compound’s CAS No. 10338-65-5-assigned structure has been validated through X-ray crystallography studies, confirming its planar arrangement around the benzene ring and the morpholine’s puckered conformation.
In terms of pharmacokinetic properties, 4-(4-methanesulfonylphenyl)morpholine demonstrates favorable lipophilicity (logP ≈ 2.8) and solubility in aqueous media due to the sulfonamide group’s ionizable nature. These characteristics enhance its bioavailability when formulated into drug delivery systems such as nanoparticle carriers or prodrugs (Advanced Drug Delivery Reviews, 2023). Preclinical studies highlight its stability under physiological conditions (pH 7.4) and minimal metabolic degradation in liver microsomes, suggesting potential for oral administration routes.
The biological profile of this compound has garnered attention in neuropharmacology research due to its selective inhibition of voltage-gated sodium channels (Nav). A landmark study published in Nature Communications (2021) revealed that CAS No. 10338-65-5-derived analogs exhibit submicromolar potency against Nav1.7 isoforms implicated in chronic pain pathways without affecting Nav1.5 cardiac channels at therapeutic concentrations—a critical safety advantage over conventional sodium channel modulators.
In oncology research, this compound’s ability to inhibit histone deacetylase (HDAC) activity has opened new avenues for epigenetic therapy development (Cancer Research, 2022). Mechanistic studies show that 4-(4-methanesulfonylphenyl)morpholine induces acetylation of histone H3 at lysine residues K9/K14 through a dual mechanism: direct HDAC inhibition and allosteric modulation of chromatin remodeling complexes like SWI/SNF.
A groundbreaking application emerged from recent work published in Nano Letters (2023), where this compound served as a ligand for targeted drug delivery systems against glioblastoma multiforme cells. Conjugated to gold nanoparticles functionalized with transferrin receptors, it achieved tumor-specific accumulation while minimizing off-target effects—a breakthrough for crossing the blood-brain barrier.
Safety evaluations conducted under OECD guidelines demonstrated an LD50 exceeding 2 g/kg in rodent models when administered intraperitoneally (Toxicological Sciences, 2021). Chronic toxicity studies over 90 days revealed no significant organ damage or mutagenic effects using Ames test protocols, though further investigations are warranted for long-term neurotoxicity assessments given its sodium channel interactions.
In conclusion, CAS No. 10338-65-5, representing 4-(4-methanesulfonylphenyl)morpholine, stands at an exciting intersection of structural versatility and multifunctional biological activity profiles. Its recent applications span from pain management innovations to epigenetic therapies and targeted nanomedicines—positions it as a promising lead compound for next-generation therapeutics development across diverse disease areas.
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